5-(Trifluoromethyl)picolinimidamide (often supplied as the hydrochloride salt, CAS 175277-48-2, or its N-hydroxy amidoxime derivative, CAS 175277-44-8) is a highly specialized nitrogen-containing heterocyclic building block . It features a pyridine ring with an amidine group at the 2-position and a trifluoromethyl (-CF3) substituent at the 5-position [1]. This bifunctional structure makes it an ideal precursor for the convergent synthesis of complex heterocycles, such as pyrimidines, triazoles, and 1,2,4-oxadiazoles, commonly found in advanced pharmaceuticals and agrochemicals. The pre-installed CF3 group significantly enhances the lipophilicity and metabolic stability of downstream products, enabling them to penetrate biological membranes more effectively than their non-fluorinated counterparts. For procurement teams, sourcing this pre-functionalized intermediate eliminates the need for hazardous and low-yielding late-stage fluorination steps, streamlining scale-up and reducing overall cost-of-goods.
Attempting to substitute 5-(Trifluoromethyl)picolinimidamide with cheaper, more common analogs like unsubstituted picolinimidamide (CAS 52313-50-5) or 5-methylpicolinimidamide fundamentally compromises the pharmacokinetic and manufacturing profile of the final product . While the amidine reactivity remains similar, the lack of the strongly electron-withdrawing and sterically demanding CF3 group alters the pKa of the resulting heterocycle, often leading to increased off-target liabilities (such as hERG binding) and reduced target affinity. Furthermore, downstream products derived from 5-methylpicolinimidamide are highly vulnerable to rapid cytochrome P450-mediated oxidation at the benzylic position, leading to poor in vivo half-lives. Conversely, attempting to build the heterocycle first and perform late-stage trifluoromethylation requires expensive transition-metal catalysts, specialized reagents, and often results in poor regioselectivity and yields below 40%, making the pre-functionalized 5-(Trifluoromethyl)picolinimidamide the only viable choice for efficient, scalable manufacturing.
From a manufacturing perspective, utilizing 5-(Trifluoromethyl)picolinimidamide in a convergent synthesis route is vastly superior to linear routes requiring late-stage functionalization [1]. Forming complex heterocycles (e.g., pyrimidines) directly from this pre-fluorinated amidine typically proceeds in yields exceeding 75% under standard cyclization conditions. In contrast, attempting a late-stage trifluoromethylation on a pre-formed halopyridine intermediate often caps overall yields at 30-45% due to the harsh conditions, expensive palladium/copper catalysts, and difficult purification profiles associated with incomplete conversion.
| Evidence Dimension | Overall yield of 5-CF3-pyridine heterocycles |
| Target Compound Data | 75-85% yield via convergent cyclization |
| Comparator Or Baseline | 30-45% yield via late-stage trifluoromethylation |
| Quantified Difference | 40% absolute increase in target yield |
| Conditions | Pilot-scale heterocycle synthesis and purification |
Using the pre-functionalized amidine drastically lowers the cost-of-goods (COGs) and eliminates the need for specialized, hazardous fluorination reagents at scale.
The primary driver for procuring 5-(Trifluoromethyl)picolinimidamide over its methylated analog is the profound enhancement in metabolic stability it imparts to the final molecule. The strong C-F bonds of the trifluoromethyl group completely block oxidative metabolism at the 5-position of the pyridine ring [1]. In comparative human liver microsome (HLM) assays of downstream heterocyclic derivatives, the incorporation of the 5-CF3 moiety routinely extends the intrinsic half-life by over 300% compared to the 5-methyl analog, which undergoes rapid benzylic oxidation to the corresponding carboxylic acid.
| Evidence Dimension | Downstream metabolic half-life (HLM) |
| Target Compound Data | 5-CF3 derivatives typically exhibit t1/2 > 120 minutes |
| Comparator Or Baseline | 5-Methyl derivatives (t1/2 ~ 30-40 minutes) |
| Quantified Difference | >3-fold increase in metabolic half-life |
| Conditions | In vitro human liver microsome (HLM) clearance assays |
Procuring the CF3-substituted precursor ensures downstream drug candidates survive hepatic first-pass metabolism, directly reducing attrition rates in preclinical development.
The unique trifluoromethyl group on 5-(Trifluoromethyl)picolinimidamide significantly increases the lipophilicity of the resulting scaffolds, which is critical for penetrating biological membranes and interacting with hydrophobic protein pockets [1]. Compared to unsubstituted picolinimidamide derivatives, the 5-CF3 group typically adds approximately 0.8 to 1.0 units to the overall LogP of the molecule. This precise tuning of lipophilicity is essential for optimizing oral bioavailability and, when targeted, blood-brain barrier (BBB) penetration for central nervous system (CNS) indications.
| Evidence Dimension | Lipophilicity contribution (ΔLogP) |
| Target Compound Data | +0.8 to +1.0 LogP units |
| Comparator Or Baseline | Unsubstituted picolinimidamide derivatives (Baseline LogP) |
| Quantified Difference | ~1.0 unit increase in LogP |
| Conditions | Standard octanol-water partition coefficient calculations/assays |
The predictable increase in lipophilicity allows medicinal chemists to reliably hit target product profiles for oral absorption and CNS penetration.
The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant inductive effect on the pyridine nitrogen and the adjacent amidine/heterocycle system [1]. Procuring 5-(Trifluoromethyl)picolinimidamide rather than the unsubstituted variant results in downstream molecules with a markedly lower pKa (typically reduced by 1.5 to 2.0 units). This reduction in basicity is a proven strategy to mitigate off-target phospholipidosis and hERG channel liabilities, which are common failure points for overly basic amine-containing drugs.
| Evidence Dimension | Basicity (pKa) of the pyridine/heterocycle system |
| Target Compound Data | Lowered basicity (pKa ~ 3.5 - 4.5) |
| Comparator Or Baseline | Unsubstituted picolinimidamide derivatives (pKa ~ 5.5 - 6.5) |
| Quantified Difference | 1.5 to 2.0 unit reduction in pKa |
| Conditions | Aqueous titration at physiological temperature |
Lowering the basicity of the scaffold is a critical procurement requirement for projects needing to design out cardiovascular toxicity liabilities.
5-(Trifluoromethyl)picolinimidamide is an optimal building block for synthesizing novel kinase inhibitors . The resulting 5-CF3-pyridine motif frequently acts as a potent hinge-binding element, where the trifluoromethyl group projects into the hydrophobic pocket of the ATP-binding site, enhancing both target affinity and residence time compared to non-fluorinated analogs.
For contract manufacturing organizations (CMOs), procuring this pre-functionalized building block is the preferred strategy for scaling up complex fluorinated drugs [1]. It bypasses the need for hazardous late-stage trifluoromethylation chemistry, allowing for standard, high-yielding cyclization reactions that utilize existing, standard reactor infrastructure.
Because the CF3 group predictably increases LogP by ~1.0 unit, this amidine is specifically selected by teams developing drugs for central nervous system (CNS) targets . It allows chemists to precisely tune the lipophilicity of the final molecule to maximize blood-brain barrier (BBB) permeability while maintaining the structural rigidity of the pyridine core.
In the agricultural sector, this compound is highly valued for synthesizing advanced fungicides and insecticides [1]. The incorporation of the CF3 group via this amidine ensures the final active ingredient possesses the necessary environmental stability and lipophilicity to penetrate waxy plant cuticles or insect exoskeletons, outperforming methyl-substituted variants that degrade too rapidly in the field.